molecular formula C17H10Cl2F3N3OS2 B2750552 2,4-dichloro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392302-27-1

2,4-dichloro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2750552
CAS No.: 392302-27-1
M. Wt: 464.3
InChI Key: MTSQJWYRHRQRED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound based on the 1,3,4-thiadiazole scaffold, a heterocyclic moiety recognized for its diverse biological activities and significant potential in medicinal chemistry research . The 1,3,4-thiadiazole core is characterized by its strong aromaticity and the presence of the =N-C-S- moiety, which contributes to in vivo stability and an ability to interact with various biomolecules . Researchers are particularly interested in 1,3,4-thiadiazole derivatives for their reported anticancer and anticonvulsant properties, as evidenced by studies on structurally similar molecules . For instance, certain derivatives have demonstrated potent cytotoxic effects against cancer cell lines, with some compounds showing enhanced activity, such as a molecule with a meta-methoxy substituent exhibiting an IC50 of 9 μM against MDA-MB-231 breast cancer cells . In neurological research, analogous compounds have shown protective effects in maximal electroshock seizure (MES) tests, suggesting a potential mechanism involving the GABAergic system . The specific structure of this compound, featuring a 2,4-dichlorobenzamide group and a (3-(trifluoromethyl)benzyl)thio side chain, is designed for investigation into structure-activity relationships (SAR), where such substituents are known to influence lipophilicity and electronic distribution, thereby modulating biological activity and selectivity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and conduct their own experiments to verify its properties and applications.

Properties

IUPAC Name

2,4-dichloro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2F3N3OS2/c18-11-4-5-12(13(19)7-11)14(26)23-15-24-25-16(28-15)27-8-9-2-1-3-10(6-9)17(20,21)22/h1-7H,8H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSQJWYRHRQRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,4-dichloro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12Cl2F3N2SC_{15}H_{12}Cl_2F_3N_2S. It features a dichloro-substituted benzamide linked to a thiadiazole ring, incorporating a trifluoromethyl group and a thioether linkage. These structural characteristics contribute to its unique pharmacological properties.

Biological Activities

Research indicates that compounds containing thiadiazole rings often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiadiazole derivatives have shown effectiveness against various bacterial strains.
  • Antifungal Properties : Some studies report antifungal efficacy against pathogenic fungi.
  • Anticancer Activity : Notably, this compound has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism in cancer cells.

Inhibition of Dihydrofolate Reductase

Molecular docking studies have demonstrated that this compound forms stable complexes with DHFR. The binding affinity was quantified with a Gibbs free energy change (ΔG\Delta G) of approximately -9.0 kcal/mol, indicating strong interaction with the enzyme's active site . This inhibition can disrupt nucleotide synthesis in rapidly dividing cells, making it a promising candidate for cancer treatment.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated significant growth inhibition:

Cell LineIC50 (µg/mL)Mechanism
MCF-70.28Apoptosis induction
HepG29.6Cell cycle arrest at G2/M phase

These findings suggest that the compound can effectively induce apoptosis and halt the cell cycle in cancer cells .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group enhances lipophilicity and biological activity compared to other similar compounds. Structural modifications were tested to optimize efficacy:

ModificationEffect on Activity
Thioether linkageImproved binding to DHFR
Trifluoromethyl groupEnhanced lipophilicity
Substituted aromatic ringsIncreased cytotoxicity

These modifications underscore the importance of chemical structure in determining biological activity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2,4-dichloro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibit promising antimicrobial properties. For example, derivatives of thiadiazole have been synthesized and tested for their effectiveness against various bacterial and fungal strains. Studies show that modifications in the thiadiazole ring can enhance antimicrobial potency, making it a viable candidate for developing new antimicrobial agents .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Compounds with similar scaffolds have been evaluated for their ability to inhibit cancer cell proliferation. For instance, certain derivatives have shown effectiveness against estrogen receptor-positive breast cancer cell lines (MCF7), indicating that structural modifications can lead to improved anticancer properties . The molecular docking studies further support the hypothesis that these compounds can interact effectively with cancer-related targets.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Introduction of the trifluoromethyl group via electrophilic aromatic substitution.
  • Coupling reactions to attach the benzamide moiety.

Characterization of the synthesized compound is usually performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

In Vitro Studies

Biological evaluations are crucial for determining the efficacy of this compound. In vitro assays often include:

  • Antimicrobial assays : Testing against various bacterial strains using methods like disk diffusion or broth microdilution.
  • Cytotoxicity assays : Evaluating the effect on cancer cell lines using assays such as MTT or SRB to determine IC50 values.

Molecular Docking Studies

Molecular docking studies provide insights into how this compound interacts with biological targets at the molecular level. These studies help predict binding affinities and elucidate mechanisms of action, which are critical for drug development .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial activityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
Study 2Anticancer activityShowed promising results against MCF7 breast cancer cells with specific derivatives exhibiting low IC50 values .
Study 3Synthesis methodsDeveloped efficient synthetic routes leading to high yields of the target compound .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Analogues

Feature Target Compound Anticancer Analogue Anticonvulsant Analogue
Core Structure 1,3,4-Thiadiazole 1,3,4-Thiadiazole 1,3,4-Thiadiazole
C5 Substituent 3-(CF₃)benzylthio Benzylthio 2,4-Dichlorobenzylthio
C2 Substituent 2,4-Dichlorobenzamide 4-CF₃phenylacetamide 4-Fluorophenylurea
Key Functional Group Benzamide Acetamide Urea

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-dichloro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via multi-step reactions involving thioether formation and cyclization. For example, thiadiazole cores are generated by reacting thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours), followed by coupling with a benzoyl chloride derivative in pyridine . Intermediates are characterized using TLC (Silufol UV-254 plates, chloroform:acetone eluent), IR spectroscopy (KBr tablets, 1649–1130 cm⁻¹ carbonyl/thioamide bands), and ¹H NMR (δ 7.20–10.68 ppm for NH/aromatic protons) .

Q. How can researchers optimize reaction conditions to improve yields of thiadiazole intermediates?

  • Methodology : Key parameters include solvent choice (e.g., anhydrous acetonitrile for moisture-sensitive steps), reagent ratios (equimolar thiosemicarbazide and benzoyl chloride), and reaction duration (e.g., 24 hours in concentrated H₂SO₄ for cyclization). Yields >95% are achievable with rigorous purification via recrystallization (ethanol-DMF mixtures) .

Advanced Research Questions

Q. What role does X-ray crystallography play in resolving structural ambiguities of thiadiazole-based benzamides?

  • Methodology : Single-crystal X-ray diffraction confirms molecular geometry and intermolecular interactions. For example, centrosymmetric dimers stabilized by N–H···N hydrogen bonds (2.8–3.0 Å) and C–H···F/O non-classical interactions are critical for crystal packing . Refinement parameters (R factor <0.05) and data-to-parameter ratios (>15:1) ensure accuracy .

Q. How do structural modifications (e.g., trifluoromethyl substitution) influence tyrosine kinase inhibition?

  • Methodology : In vitro assays (e.g., MTT against MDA-MB-231, PC3, and U87 cell lines) reveal IC₅₀ values correlated with substituent electronic effects. The trifluoromethyl group enhances lipophilicity and target binding (e.g., Abl/Src kinases), validated via molecular docking (PDB: 2GQG) and comparative SAR studies .

Q. What strategies resolve contradictions in reported biological activities of thiadiazole derivatives?

  • Methodology : Discrepancies in cytotoxicity or enzyme inhibition data require cross-validation using standardized protocols (e.g., ATP-binding assays for kinases) and meta-analysis of reaction conditions (e.g., purity >98% via HPLC). Contradictory results may arise from divergent cell lines (e.g., HeLa vs. MCF-7 sensitivity) or solvent effects in bioassays .

Methodological Focus

Q. Which analytical techniques are critical for confirming the purity of thiadiazole derivatives?

  • Methodology : High-resolution mass spectrometry (HRMS, m/z ±0.001 Da) and elemental analysis (C, H, N, S ±0.3% deviation) are mandatory. For example, MS (FAB): m/z = 384 [M+H]⁺ and CHNS analysis (C:37.57%, S:8.36%) validate molecular composition .

Q. How can researchers design kinetic studies to probe the stability of thioamide intermediates?

  • Methodology : Monitor reaction progress via time-resolved ¹H NMR (e.g., disappearance of NH signals at δ 10.22 ppm) or in-situ IR (loss of thioamide νC=S at 1130 cm⁻¹). Arrhenius plots derived from variable-temperature experiments (293–343 K) quantify activation energies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.